molecular formula C40H55NO4SSi2 B128254 4,6-di(tert-Butyldimethylsily) Raloxifene CAS No. 182249-24-7

4,6-di(tert-Butyldimethylsily) Raloxifene

Cat. No.: B128254
CAS No.: 182249-24-7
M. Wt: 702.1 g/mol
InChI Key: DGJQFECSJNZUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Raloxifene (B1678788) as a Foundational Benzothiophene (B83047) SERM for Chemical Modification

Raloxifene is a second-generation SERM belonging to the benzothiophene class of compounds, which distinguishes it structurally from triphenylethylene (B188826) SERMs like tamoxifen. drugbank.com Its therapeutic action is tissue-specific; it acts as an estrogen agonist in bone, preserving bone mineral density, while functioning as an estrogen antagonist in breast and uterine tissues. drugbank.comnih.gov This dual activity has made it a key treatment for osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer. nih.govnih.gov

The chemical structure of Raloxifene, characterized by a core benzothiophene scaffold, offers multiple sites for modification. nih.gov The phenolic hydroxyl groups at the C6 and C4' positions are particularly significant, as they are crucial for binding to the estrogen receptor (ER), mimicking the hydroxyl groups of 17β-estradiol. nih.gov The reactivity of these hydroxyl groups makes Raloxifene an ideal foundational molecule for chemical synthesis and the development of novel derivatives. nih.govnih.gov Researchers have explored modifications at these and other positions to create analogs with altered binding affinities, improved bioavailability, or different pharmacological profiles, cementing Raloxifene's role as a versatile scaffold in medicinal chemistry. nih.govnih.govresearchgate.net

Rationale for Strategic Hydroxyl Protection through Silylation in Advanced Organic Synthesis and Chemical Biology Research

In multi-step organic synthesis, the protection of reactive functional groups is a fundamental strategy to prevent unwanted side reactions. cfsilicones.comthieme-connect.de The hydroxyl group, being both nucleophilic and acidic, is highly reactive and often requires temporary masking. thieme-connect.de Silylation, the introduction of a silyl (B83357) group (such as a trialkylsilyl group) to form a silyl ether, is a widely employed technique for protecting alcohols and phenols. cfsilicones.comcolostate.eduspcmc.ac.in

The choice of the silylating agent is crucial, as it determines the stability of the resulting silyl ether. The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most commonly used protecting groups due to its favorable characteristics. spcmc.ac.inorganic-chemistry.org TBDMS ethers exhibit significant stability across a wide range of chemical conditions, including exposure to basic reagents, organometallics, and some oxidizing and reducing agents. organic-chemistry.org

This stability, coupled with the ability to be introduced and removed under mild and selective conditions, makes silylation a strategic tool. organic-chemistry.orgresearchgate.net The bulky nature of the TBDMS group also allows for the selective protection of less sterically hindered hydroxyl groups. spcmc.ac.in This level of control is indispensable in the complex synthesis of pharmaceutical compounds and their metabolites, enabling chemists to perform modifications on other parts of a molecule without affecting the protected hydroxyls.

Overview of 4,6-di(tert-Butyldimethylsilyl) Raloxifene as a Key Research Intermediate and Modified Chemical Entity

4,6-di(tert-Butyldimethylsilyl) Raloxifene is a derivative where the hydroxyl groups at both the 4' and 6 positions of the Raloxifene molecule have been protected as TBDMS ethers. This modification transforms Raloxifene into a key intermediate for further chemical manipulation, intended solely for research purposes.

The primary function of this di-silylated compound is to serve as a precursor in synthetic pathways where both phenolic hydroxyls need to be masked. By protecting these reactive sites, subsequent reactions can be directed to other parts of the Raloxifene scaffold. For instance, its mono-silylated counterpart, 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene, is explicitly used as an intermediate in the synthesis of Raloxifene 6-glucuronide, a major metabolite of Raloxifene. medchemexpress.combioscience.co.uk This process involves the selective coupling of a glucuronic acid moiety to the unprotected 6-hydroxy position, a reaction that would be complicated without the prior protection of the 4'-hydroxyl group. medchemexpress.com The di-silylated version allows for even more complex synthetic strategies where reactions might otherwise affect both hydroxyls.

Below are the key chemical identifiers for this research compound:

PropertyValue
Chemical Name4,6-di(tert-Butyldimethylsilyl) Raloxifene
Molecular FormulaC40H57NO4SSi2
Molecular Weight702.10 g/mol
CAS Number182249-24-7

Significance of Silylated Derivatives in Enhancing Analytical Characterization and Synthetic Pathways

The utility of silylation extends beyond synthetic protection into the realm of analytical chemistry. Many complex organic molecules, including SERMs and their metabolites, are polar and non-volatile, making them unsuitable for direct analysis by techniques like gas chromatography (GC). cfsilicones.comnumberanalytics.comchromtech.com Derivatization through silylation converts polar functional groups (e.g., -OH, -COOH) into less polar, more volatile, and more thermally stable silyl ethers. numberanalytics.comchromtech.comwikipedia.org

This chemical modification is critical for several reasons:

Improved Volatility: Silylated derivatives can be vaporized at lower temperatures, enabling their analysis by GC and GC-Mass Spectrometry (GC-MS). numberanalytics.comwikipedia.org

Enhanced Thermal Stability: The derivatives are less prone to degradation at the high temperatures of the GC injector port. cfsilicones.com

Better Chromatographic Performance: Reduced polarity leads to better peak shapes and improved separation from other components in a complex mixture. numberanalytics.com

Characteristic Mass Spectra: Silyl derivatives often produce predictable and diagnostic fragmentation patterns in mass spectrometry, aiding in the structural elucidation and sensitive detection of analytes. wikipedia.org

In synthetic pathways, the use of silylated intermediates like 4,6-di(tert-Butyldimethylsilyl) Raloxifene is enabling. It allows for the execution of reactions that would otherwise be incompatible with free phenolic groups. Once the desired modifications are complete, the silyl protecting groups can be cleanly removed, often with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the hydroxyl groups and yield the final target molecule. researchgate.net This strategic protection-deprotection sequence is a powerful tool for constructing complex molecules and accessing novel derivatives for pharmacological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-[tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H55NO4SSi2/c1-39(2,3)47(7,8)44-32-20-16-30(17-21-32)38-36(34-23-22-33(28-35(34)46-38)45-48(9,10)40(4,5)6)37(42)29-14-18-31(19-15-29)43-27-26-41-24-12-11-13-25-41/h14-23,28H,11-13,24-27H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJQFECSJNZUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O[Si](C)(C)C(C)(C)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H55NO4SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,6 Di Tert Butyldimethylsily Raloxifene

Strategic Precursor Selection and Initial Functionalization of Raloxifene (B1678788) Substrates

The primary precursor for the synthesis is Raloxifene itself. nih.gov Raloxifene is a member of the 1-benzothiophene class of compounds, structurally characterized by a 2-(p-hydroxyphenyl) group and a 3-(p-[2-(piperidin-1-yl)ethoxy]benzoyl) group attached to the benzothiophene (B83047) core, which is hydroxylated at the 6-position. nih.gov For the purpose of synthesizing the target compound, the two key functional groups are the phenolic hydroxyls at the 6-position of the benzothiophene ring and the 4'-position of the 2-phenyl substituent. nih.gov These two sites are the targets for the di-silylation reaction. Studies into Raloxifene's structure and its binding to the estrogen receptor have indicated that the 6-hydroxy and, to a lesser degree, the 4'-hydroxy groups are significant for its biological activity, implying they possess distinct chemical environments. nih.gov

Development of Optimized Silylation Strategies for Regioselective Di-protection at the 4,6-Positions

The core of the synthesis is the silylation reaction, specifically designed to protect both the 4'- and 6-position hydroxyl groups. This involves the use of a bulky silylating agent to form stable silyl (B83357) ethers, thus masking the reactivity of the phenolic groups during subsequent synthetic steps.

The protection of phenolic hydroxyl groups as tert-Butyldimethylsilyl (TBDMS) ethers is a well-established method in organic synthesis. wiley.com The reaction proceeds via a nucleophilic substitution (S_N2) mechanism at the silicon atom. The process is typically initiated by a base, such as imidazole (B134444), which deprotonates the phenolic hydroxyl group. sigmaaldrich.com This generates a more nucleophilic phenoxide ion. The phenoxide ion then attacks the silicon atom of the tert-butyldimethylsilyl chloride (TBDMS-Cl) reagent. This attack results in the displacement of the chloride leaving group and the formation of the stable O-Si bond of the TBDMS ether. The bulky tert-butyl group on the silicon atom provides significant steric hindrance, which contributes to the stability of the resulting silyl ether against a wide range of reaction conditions, yet allows for its removal under specific, mild conditions. neliti.com

The efficiency of the di-silylation of Raloxifene is highly dependent on the optimization of reaction conditions. Based on protocols for silylating Raloxifene derivatives and other phenolic compounds, a set of optimized conditions can be established. nih.govsigmaaldrich.com The reagent of choice is tert-butyldimethylsilyl chloride (TBDMS-Cl) due to the stability of the resulting TBDMS ether. Imidazole is a commonly used catalyst as it not only acts as a base to deprotonate the phenol (B47542) but also as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate. sigmaaldrich.com Dichloromethane (CH2Cl2) is an effective solvent for this reaction, and it is typically carried out at room temperature. nih.gov To achieve di-silylation, a molar excess of the TBDMS-Cl reagent and imidazole is required to drive the reaction to completion for both hydroxyl groups.

ParameterConditionRationale/Reference
Silylating Agenttert-Butyldimethylsilyl chloride (TBDMS-Cl)Forms a stable TBDMS ether protecting group. nih.gov
Catalyst/BaseImidazoleActs as both a base and a nucleophilic catalyst. nih.govsigmaaldrich.com
Stoichiometry>2 equivalents of TBDMS-Cl and ImidazoleEnsures complete di-protection of both hydroxyl groups.
SolventDichloromethane (CH2Cl2), Dimethylformamide (DMF)Common aprotic solvents that effectively dissolve reactants. nih.gov
TemperatureRoom TemperatureProvides sufficient energy for the reaction without promoting side reactions. nih.gov
Reaction TimeMonitored by TLC/HPLCEnsures reaction goes to completion.

The primary challenge in synthesizing 4,6-di(tert-Butyldimethylsilyl) Raloxifene is achieving complete di-silylation without the significant formation of monosilylated isomers (4'-O-TBDMS-Raloxifene and 6-O-TBDMS-Raloxifene). The two phenolic hydroxyl groups in Raloxifene exhibit different reactivities. nih.gov The 6-OH group on the electron-rich benzothiophene core is generally more acidic and sterically accessible than the 4'-OH group on the phenyl ring. This difference can lead to the preferential formation of the 6-O-silylated intermediate. If the reaction is not driven to completion, the final product will be a mixture of unreacted Raloxifene, two monosilylated isomers, and the desired di-silylated product.

The solution to this challenge involves two strategies:

Reaction Optimization: Using a sufficient excess of the silylating agent and catalyst, along with adequate reaction time, helps to ensure that both the more reactive and less reactive hydroxyl groups are silylated. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the point of complete conversion.

Chromatographic Purification: Even under optimized conditions, the formation of some isomeric byproducts may be unavoidable. Therefore, a robust purification step is essential. nih.gov

Advanced Purification and Isolation Techniques for High-Purity 4,6-di(tert-Butyldimethylsily) Raloxifene

High-purity 4,6-di(tert-Butyldimethylsilyl) Raloxifene is essential for its use in subsequent synthetic steps. The separation of the desired di-silylated product from the reaction mixture is achieved using advanced chromatographic techniques.

Flash Chromatography: This is a rapid form of preparative column chromatography and is explicitly mentioned as an effective method for purifying Raloxifene derivatives. nih.gov The separation is based on the differential polarity of the components in the mixture. The di-silylated product is significantly less polar than the monosilylated isomers and the highly polar di-hydroxy Raloxifene starting material. When eluting from a silica (B1680970) gel column with a non-polar solvent system (e.g., hexane/ethyl acetate), the 4,6-di(tert-Butyldimethylsilyl) Raloxifene will elute first, followed by the mono-silylated isomers, and finally the unreacted Raloxifene.

High-Performance Liquid Chromatography (HPLC): For achieving even higher purity, preparative reversed-phase HPLC can be employed. mdpi.com In a reversed-phase system (e.g., using a C18 column), the elution order is inverted. The most polar compound (Raloxifene) elutes first, followed by the monosilylated isomers, with the least polar, di-silylated product having the longest retention time. shodexhplc.com HPLC offers superior resolution for separating structurally similar isomers. researchgate.netnacalai.com

Comparative Analysis of Silylation Protocols for Raloxifene Derivatives and Related SERMs

The use of silyl ethers as protecting groups for phenolic hydroxyls is a common strategy in the synthesis of many SERMs, which often contain one or more such functional groups.

Raloxifene: As discussed, the di-silylation of Raloxifene with TBDMS-Cl is a key step for creating a specific intermediate, addressing the challenge of differentiating between two reactive phenolic sites. nih.gov

Tamoxifen: The most well-known SERM, Tamoxifen, has an active metabolite, 4-hydroxytamoxifen, which contains a single phenolic hydroxyl group. nih.govsigmaaldrich.com In the synthesis of Tamoxifen-artemisinin hybrids, the protection of this phenolic hydroxyl group using a tert-butyldimethylsilyl (TBDMS) ether has been documented. nih.gov This single protection is more straightforward than the di-protection required for Raloxifene, as there is no issue of regioselectivity. The conditions for this mono-silylation are analogous to those used for Raloxifene.

Bazedoxifene: This third-generation SERM is an indole-based compound structurally derived from Raloxifene and also contains two phenolic hydroxyl groups. mdpi.comnih.gov While specific public-domain protocols detailing the di-silylation of Bazedoxifene are not as readily available, its multi-step synthesis and structural similarity to Raloxifene make it highly probable that a similar di-protection strategy using silyl ethers would be employed to mask the phenolic groups during synthesis. epa.govmedkoo.com

SERMNumber of Phenolic -OH GroupsSilylation StrategyKey Challenge
Raloxifene2Di-protection with TBDMS-Cl is used to create a key synthetic intermediate. nih.govAchieving regioselective di-protection over mono-protection due to differential reactivity of the two -OH groups. nih.gov
4-Hydroxytamoxifen1Mono-protection with TBDMS has been used in the synthesis of complex derivatives. nih.govStandard protection; no regioselectivity issues.
Bazedoxifene2Di-protection with silyl ethers is an inferred and logical strategy based on its complex synthesis and structural similarity to Raloxifene. mdpi.comnih.govLikely faces similar challenges of regioselectivity as Raloxifene.

Reactivity and Stability Profiles of the Silyl Ether Linkages in 4,6 Di Tert Butyldimethylsily Raloxifene

Hydrolytic Stability and Kinetics of Tert-Butyldimethylsilyl Ethers

The Si-O bond of the TBDMS ethers in the raloxifene (B1678788) derivative is susceptible to hydrolysis, with the rate and mechanism of cleavage being strongly influenced by pH.

The stability of TBDMS ethers is markedly different under acidic and basic conditions. Generally, these groups exhibit considerable stability in neutral and basic media but are labile under acidic conditions. organic-chemistry.org However, aryl silyl (B83357) ethers, such as those in the raloxifene derivative, show increased cleavage rates under basic conditions compared to their alkyl counterparts. nih.gov

Under acidic conditions, the cleavage mechanism is initiated by the protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack on the silicon atom by water or another nucleophile. The rate of acid-catalyzed hydrolysis is influenced by steric hindrance around the silicon atom, following the general lability order: TMS > TES > TBDMS > TIPS > TBDPS (where TMS is Trimethylsilyl (B98337), TES is Triethylsilyl, TIPS is Triisopropylsilyl, and TBDPS is tert-Butyldiphenylsilyl). nih.gov

Conversely, basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. Phenolic TBDMS ethers are particularly susceptible to base-mediated cleavage due to the electron-withdrawing nature of the aromatic ring, which makes the silicon atom more electrophilic. nih.gov The relative rates of hydrolysis under different pH conditions for a model phenolic silyl ether are summarized below.

Table 1: Comparative Hydrolysis Half-life of p-Cresol TBDMS Ether
ConditionHalf-life (t½)Reference
1% HCl in 95% EtOH~4.5 hours nih.gov
5% NaOH in 95% EtOH3.5 minutes nih.gov

Fluoride (B91410) ions are exceptionally effective reagents for cleaving silicon-oxygen bonds due to the formation of the highly stable silicon-fluorine bond (bond energy ~540-586 kJ/mol), which acts as the thermodynamic driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com The most common reagent for this purpose is Tetra-n-butylammonium fluoride (TBAF), typically used as a solution in tetrahydrofuran (B95107) (THF). youtube.comcommonorganicchemistry.com

The mechanism involves the nucleophilic attack of the fluoride anion on the silicon atom, leading to the formation of a pentacoordinate, hypervalent silicon intermediate. stackexchange.comic.ac.uk This intermediate then collapses, breaking the Si-O bond to release the phenoxide anion, which is subsequently protonated during workup to yield the free phenol (B47542).

Other fluoride sources can also be employed, each offering different levels of reactivity and selectivity. These include:

Potassium fluoride (KF): Often used in combination with a crown ether to enhance its solubility and nucleophilicity.

Potassium bifluoride (KHF₂): A mild reagent particularly effective for the selective deprotection of phenolic TBDMS ethers in the presence of their alcoholic counterparts. nih.gov

Hydrogen fluoride complexes: Reagents like HF-pyridine or triethylamine-hydrogen fluoride are highly effective but also highly corrosive and toxic. nih.govchemspider.com

The choice of fluoride reagent can be critical in complex molecules where other functional groups might be sensitive to the reaction conditions, particularly the basicity of TBAF. chemspider.com

Thermal Degradation Pathways and Onset Temperatures

Silyl ethers are known for their high thermal stability. Studies on analogous poly(silyl ether)s indicate that the onset of thermal decomposition typically occurs at temperatures above 350 °C. mdpi.com The degradation process for these materials often involves two stages: an initial degradation of organic side chains, followed by the cleavage of the silyl ether linkages in the main polymer backbone at higher temperatures. mdpi.com

For 4,6-di(tert-Butyldimethylsilyl) Raloxifene, thermal degradation would likely proceed via homolytic cleavage of the Si-O or Si-C bonds. The bulky tert-butyl groups on the silicon atom provide significant steric shielding, contributing to the molecule's thermal robustness. Thermogravimetric analysis (TGA) would be the standard method to determine the precise onset temperatures for the degradation of this specific compound.

Oxidative and Reductive Reactivity of Silyl Groups and the Thiophene (B33073) Core

The TBDMS groups and the core raloxifene structure exhibit distinct reactivities under oxidative and reductive conditions.

Oxidative Reactivity: TBDMS ethers are generally stable towards many common oxidizing agents. organic-chemistry.org However, under specific conditions, they can undergo oxidative cleavage. Reagents such as oxoammonium salts can mediate the direct conversion of silyl ethers to their corresponding carbonyl compounds. thieme-connect.delookchem.com Similarly, nitrogen dioxide has been shown to oxidatively deprotect benzylic silyl ethers to aldehydes. sciforum.net While the phenolic ethers on the raloxifene scaffold are not directly comparable to benzylic or simple alkyl ethers, these findings indicate that the Si-O bond is not entirely inert to oxidation. The thiophene core, on the other hand, is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, potentially disrupting the aromatic system.

Reductive Reactivity: The TBDMS groups are highly resistant to a wide array of reducing agents, including catalytic hydrogenation (H₂/Ni) and hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org However, some instances of cleavage by LiAlH₄ have been reported. researchgate.net More potent reductive methods, such as using alkali metals like lithium in the presence of an electron carrier, can achieve reductive cleavage of the aryl C-O bond in silyl ethers, generating an aryllithium species and a siloxide. acs.org The thiophene ring in the raloxifene core can undergo reductive desulfurization under forcing conditions with reagents like Raney Nickel.

Regioselective Deprotection Strategies for Targeted Monosilylated Intermediates

Achieving selective removal of one of the two TBDMS groups from 4,6-di(tert-Butyldimethylsilyl) Raloxifene to generate a monosilylated intermediate is a significant synthetic challenge. Success relies on exploiting the subtle differences in the steric and electronic environments of the 4- and 6-positions.

The 6-O-TBDMS group is ortho to the benzoyl substituent, while the 4-O-TBDMS group is on the other aromatic ring. This difference in steric hindrance is the primary factor that can be leveraged for regioselectivity. Reagents that are sensitive to steric bulk can preferentially cleave the less hindered silyl ether. For instance, methods using gold catalysts like sodium tetrachloroaurate(III) dihydrate have shown that less-hindered aliphatic TBS ethers can be cleaved in preference to more-hindered ones. thieme-connect.com

Furthermore, chemoselectivity between different types of silyl ethers is well-documented. For example, N-iodosuccinimide (NIS) in methanol (B129727) can selectively deprotect alcoholic TBDMS ethers while leaving phenolic TBDMS ethers intact. organic-chemistry.orgresearchgate.net Conversely, reagents like KHF₂ in methanol or lithium acetate (B1210297) can selectively remove aryl silyl ethers in the presence of alkyl silyl ethers. nih.govorganic-chemistry.org While both positions on the raloxifene derivative are phenolic, their differing electronic environments could potentially be exploited with highly sensitive catalytic systems, such as those employing Lewis acids like iron(III) tosylate or zirconium(IV) chloride, which show high chemoselectivity. iwu.eduresearchgate.net

Table 2: Reagents for Selective Silyl Ether Deprotection
ReagentSelectivity PrincipleTypical Substrate CleavedReference
N-Iodosuccinimide (NIS) in MeOHElectronicAliphatic TBDMS over Phenolic TBDMS researchgate.net
KHF₂ in MeOHElectronicPhenolic TBDMS over Aliphatic TBDMS nih.gov
NaAuCl₄·2H₂OStericLess hindered TBDMS over more hindered thieme-connect.com
Iron(III) tosylateElectronicAliphatic/Phenolic differentiation iwu.edu

Investigation of Intramolecular Silyl Migration and Isomerization Phenomena

Silyl group migration is a known phenomenon where a silyl group moves from one heteroatom to another within the same molecule, typically between adjacent hydroxyl groups. This migration is often catalyzed by acid or base. While migration between two distant phenolic hydroxyls across a rigid ring system like that in raloxifene is sterically and geometrically improbable, it is a possibility that must be considered, particularly under basic conditions. thieme-connect.de Studies on pyranoside systems have investigated such intramolecular migrations between primary and secondary hydroxyls. researchgate.net

Isomerization, in the context of silyl ethers, more commonly refers to the conversion of kinetically formed silyl enol ethers to their more thermodynamically stable isomers, often catalyzed by strong acids like triflic imide. beilstein-journals.orgnih.gov This specific type of isomerization is not directly applicable to the aromatic silyl ethers in 4,6-di(tert-Butyldimethylsilyl) Raloxifene. Any isomerization involving this molecule would likely be related to silyl group migration rather than double bond rearrangement.

Analytical Methodologies and Applications of 4,6 Di Tert Butyldimethylsily Raloxifene in Chemical Research

Development and Validation of Chromatographic Methods for Silylated SERM Analysis

The analysis of SERMs and their derivatives often necessitates the use of advanced chromatographic techniques. Silylation, the process of replacing active hydrogen atoms in a molecule with a silyl (B83357) group, is a common strategy to modify the physicochemical properties of analytes for improved chromatographic performance. The tert-butyldimethylsilyl (tBDMS) group is particularly useful due to the stability of the resulting derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization for Volatile Derivatives

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, many pharmaceuticals, including Raloxifene (B1678788), are non-volatile due to polar functional groups such as hydroxyls. Derivatization is therefore essential to make them amenable to GC-MS analysis. nih.govyoutube.com The silylation of Raloxifene's two hydroxyl groups to form 4,6-di(tert-Butyldimethylsily) Raloxifene significantly increases its volatility and thermal stability. researchgate.net

Optimization of GC-MS methods for silylated SERMs involves several critical parameters:

Derivatization Reaction: The choice of silylating agent is crucial. Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective for creating tBDMS derivatives. idc-online.comnih.gov Reaction conditions such as temperature, time, and the use of a catalyst must be optimized to ensure a complete and quantitative conversion to the silylated form, preventing the formation of multiple derivatives that could complicate analysis. idc-online.comunina.it

Chromatographic Separation: A capillary column, often with a non-polar stationary phase like DB-5, is typically used. nih.gov The oven temperature program is optimized to achieve baseline separation of the silylated analyte from other matrix components and derivatization by-products.

Mass Spectrometric Detection: The tBDMS derivatives yield characteristic mass spectra under electron ionization (EI). researchgate.net A common and abundant fragment ion corresponds to the loss of a tert-butyl group ([M-57]⁺), which is highly specific and useful for selected ion monitoring (SIM) for enhanced sensitivity and specificity. researchgate.netspringernature.com

Table 1: Typical GC-MS Parameters for Analysis of tBDMS Derivatives

ParameterTypical ConditionRationale
Derivatization ReagentN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Forms stable and volatile tBDMS derivatives with specific fragmentation patterns. idc-online.comnih.gov
Reaction Conditions60-95°C for 30-90 minutesEnsures complete derivatization of polar functional groups. idc-online.comomicsonline.org
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS)Provides high-resolution separation for complex mixtures. nih.govomicsonline.org
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)Inert gas that provides good chromatographic efficiency. omicsonline.org
Oven ProgramInitial temp 70-100°C, ramped to 280-320°COptimized to separate analytes based on their boiling points. omicsonline.orgresearchgate.net
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching. nih.govomicsonline.org
MS DetectionScan mode for identification; Selected Ion Monitoring (SIM) for quantificationScan mode provides full spectra for structural elucidation, while SIM mode increases sensitivity by monitoring characteristic ions like [M-57]⁺. springernature.combrjac.com.br

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Diverse Sample Matrices

LC-MS is a versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile, making it highly suitable for SERMs in complex biological matrices. rsc.org While derivatization is not always necessary for LC-MS, silylation can sometimes be employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency in the mass spectrometer. nih.gov

The development of LC-MS methods for silylated SERMs requires careful consideration of the mobile phase, column chemistry, and ionization source. The increased hydrophobicity of this compound compared to its parent compound necessitates adjustments to the mobile phase composition, typically requiring a higher proportion of organic solvent for elution from a C18 or C8 column. researchgate.net Although tBDMS derivatives are stable, the aqueous component of reversed-phase mobile phases can potentially lead to hydrolysis, requiring careful method validation. idc-online.com LC-MS/MS methods have been successfully developed for the quantification of Raloxifene itself in matrices like rat plasma, demonstrating the technique's robustness for SERM analysis. nih.gov

Table 2: Representative LC-MS/MS Method Parameters for SERM Analysis

ParameterTypical ConditionReference
LC ColumnReversed-phase C18 (e.g., 4.6 x 50 mm, 5 µm) nih.gov
Mobile PhaseGradient of Acetonitrile and 0.1% Formic Acid in Water nih.gov
Flow Rate0.5 - 1.0 mL/min nih.gov
Ionization SourceElectrospray Ionization (ESI), Positive Mode nih.gov
DetectionTandem Mass Spectrometry (MS/MS) nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

HPLC with UV detection is the cornerstone for purity assessment and quantitative analysis of Raloxifene in bulk drug substances and pharmaceutical formulations. chitkara.edu.inresearchgate.net Numerous validated reversed-phase HPLC (RP-HPLC) methods have been reported for the determination of Raloxifene and its related substances. nih.govresearchgate.netsemanticscholar.orgsaspublishers.com In these methods, this compound, if present as an intermediate or impurity, would be well-separated from the main Raloxifene peak due to its significantly different polarity.

Method validation is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose. researchgate.netrasayanjournal.co.in The specificity of the HPLC method is critical to resolve the active pharmaceutical ingredient (API) from all potential impurities, including silylated intermediates. nih.gov

Table 3: Summary of Validated HPLC Methods for Raloxifene Analysis

Stationary PhaseMobile PhaseDetection WavelengthKey FindingReference
Inertsil C8-3 (250 x 4.6 mm, 5µ)0.01 M KH₂PO₄ (pH 3.0) and Acetonitrile (67:33)280 nmSuccessfully detected eight process-related impurities in Raloxifene hydrochloride. nih.gov
Kromasil C18 (250 x 4.6 mm, 5µm)Gradient of Acetonitrile and 0.01 M KH₂PO₄ buffer (pH 4.0)275 nmA stability-indicating method capable of separating Raloxifene from its degradation products. rasayanjournal.co.in
Phenomenex Lichrosphere 100 C-18 (250 mm × 4.6 mm i.d., 5 µm)Sodium acetate (B1210297): methanol (B129727) (40:60, V/V)287 nmA validated stability-indicating method with a linearity range of 1.0–250 μg/mL. researchgate.net

Application as a Reference Standard for Purity Control in Raloxifene Synthesis

In pharmaceutical manufacturing, reference standards are essential for the quality control of both the final product and the starting materials. These highly purified compounds are used to confirm the identity, purity, and strength of a drug substance. This compound serves as a critical reference standard in the synthesis of Raloxifene. synthinkchemicals.com

Its applications as a reference standard include:

Method Validation: It is used to validate the specificity of chromatographic methods, demonstrating that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or intermediates. nih.gov

Impurity Profiling: By co-injecting the silylated reference standard with a sample of bulk Raloxifene, analysts can confirm the identity of any corresponding impurity peak based on retention time. nih.govmdpi.com

Quantification: It can be used to establish a relative response factor (RRF) for the accurate quantification of this specific impurity if it is present in the final API. Regulatory guidelines require that any impurity present at a level greater than 0.1% must be identified and characterized. nih.govmdpi.com

Certified reference materials for Raloxifene and its related compounds are available from various pharmacopeias and commercial suppliers, underscoring their importance in regulatory compliance. synthinkchemicals.com

Identification and Quantification as a Process Impurity or Intermediate in Pharmaceutical Synthesis Research

The synthesis of complex molecules like Raloxifene is a multi-step process where protecting groups are often used to prevent unwanted side reactions. The tert-butyldimethylsilyl group is a common protecting group for hydroxyl functionalities due to its stability under various conditions and its relatively straightforward removal. nih.gov

In a synthetic route to Raloxifene, the hydroxyl groups at the 4- and 6-positions could be protected as their tBDMS ethers. In this scenario, this compound would be a key synthetic intermediate. If the final deprotection step is incomplete, this silylated compound will persist as a process-related impurity in the final drug substance. synthinkchemicals.com The identification and control of such impurities are mandated by regulatory bodies like the FDA and EMA to ensure the safety and quality of the final drug product. nih.govmdpi.com Chromatographic methods, particularly HPLC, are the primary tools for detecting and quantifying these impurities, whose levels must be kept below strict thresholds. mdpi.comnih.gov

Role in Analytical Derivatization Strategies for Enhanced Profiling of Complex Organic Mixtures

Beyond its specific roles in Raloxifene synthesis, the formation of this compound exemplifies a broader analytical strategy known as derivatization. This process is used to modify analytes to improve their suitability for a particular analytical technique, most notably GC-MS. nih.govunina.it

The key advantages of converting polar analytes to their tBDMS derivatives include:

Increased Volatility: Silylation replaces polar -OH groups with non-polar O-Si(CH₃)₂(C(CH₃)₃) groups, reducing intermolecular hydrogen bonding and allowing the compound to be vaporized at lower temperatures for GC analysis. youtube.comresearchgate.net

Improved Thermal Stability: The derivatized compounds are less prone to thermal degradation in the hot GC injector and column.

Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and quantification.

Characteristic Mass Spectra: The tBDMS derivatives provide predictable and often structurally informative mass spectra, facilitating unambiguous identification. The prominent [M-57]⁺ ion is a hallmark of tBDMS ethers and is invaluable for targeted analysis. researchgate.netspringernature.com

This derivatization strategy is not limited to SERMs but is widely applied in metabolomics, environmental analysis, and clinical chemistry for the profiling of complex organic mixtures containing steroids, fatty acids, and other polar bioactive molecules. nih.govspringernature.combrjac.com.br

Mechanistic Investigations and Chemical Biology Research Applications of 4,6 Di Tert Butyldimethylsily Raloxifene

Modulating Molecular Recognition and Binding Interactions through Silylation in In Vitro Chemical Systems

The biological activity of Raloxifene (B1678788) is initiated by its high-affinity binding to estrogen receptors (ERα and ERβ). nih.govpatsnap.com This molecular recognition process is highly specific, relying on a precise fit between the ligand (Raloxifene) and the receptor's binding pocket. Key interactions, including hydrogen bonds from the phenolic hydroxyl groups at the 4' and 6 positions to amino acid residues like Glu353, Arg394, and His524, are crucial for anchoring the molecule within the receptor. nih.gov

The introduction of tert-butyldimethylsilyl (TBDMS) ethers at these positions in 4,6-di(tert-butyldimethylsilyl) Raloxifene dramatically alters this binding landscape. The TBDMS groups are sterically demanding, introducing significant bulk that can physically obstruct the optimal positioning of the molecule within the ER binding site. fiveable.meontosight.ai This steric hindrance is expected to severely diminish or completely abrogate the high-affinity binding observed with the parent compound.

In in vitro chemical systems, such as competitive binding assays, 4,6-di(tert-butyldimethylsilyl) Raloxifene serves as a valuable tool for dissecting the contribution of the hydroxyl groups to molecular recognition. By comparing the binding affinity of Raloxifene with its di-silylated counterpart, researchers can quantify the importance of the hydrogen-bonding interactions provided by the -OH groups. A significant reduction in binding affinity for the silylated compound would provide direct evidence for the critical role of these functional groups in receptor engagement. nih.gov This approach allows for a clearer understanding of the structure-affinity relationships that govern ligand-receptor interactions. nih.gov

Table 1: Impact of Silylation on Key Receptor Interactions
CompoundFunctional Group at 6-positionPotential for Hydrogen Bonding with ERExpected Binding Affinity Modulation
RaloxifeneHydroxyl (-OH)High (Acts as H-bond donor)High Affinity (Reference)
4,6-di(tert-Butyldimethylsily) RaloxifeneTBDMS Ether (-OTBDMS)None (H-bond donor ability is lost)Significantly Reduced (due to steric hindrance and loss of H-bonding)

Role of Silyl (B83357) Moieties in Altering Conformational Dynamics and Stereochemical Control of Raloxifene Scaffolds

The three-dimensional shape (conformation) of a drug molecule is a critical determinant of its biological activity. nih.gov The binding of Raloxifene to the estrogen receptor induces a specific conformational change in the receptor protein, which is responsible for its tissue-selective agonist or antagonist effects. patsnap.comnih.gov The conformation of Raloxifene itself is therefore of significant interest.

The introduction of bulky tert-butyldimethylsilyl groups can impose significant conformational restrictions on the Raloxifene scaffold. These groups can limit the free rotation around single bonds within the molecule, effectively locking it into a more rigid conformation. nih.gov This is particularly relevant for the orientation of the substituted phenyl rings relative to the benzothiophene (B83047) core. By influencing the conformational dynamics, silylation can be used as a tool to study how the flexibility of the Raloxifene scaffold impacts its interaction with the ER.

Furthermore, silyl groups are widely used in organic synthesis to exert stereochemical control during chemical reactions. nih.gov While Raloxifene itself is achiral, the principles of using bulky silyl groups to direct the approach of reagents from a less hindered face can be applied to the synthesis of more complex, chiral Raloxifene analogues. The TBDMS groups in 4,6-di(tert-butyldimethylsilyl) Raloxifene could influence the stereochemical outcome of reactions at adjacent positions, providing a pathway to stereochemically defined derivatives for research purposes.

Utilization as a Protected Intermediate in Multistep Organic Synthesis, particularly for Raloxifene Metabolites

One of the most practical and widespread applications of 4,6-di(tert-butyldimethylsilyl) Raloxifene is as a protected intermediate in multistep organic synthesis. ontosight.ai The phenolic hydroxyl groups of Raloxifene are reactive and can interfere with many common chemical transformations. Silyl ethers, such as the TBDMS group, are excellent protecting groups for alcohols and phenols because they are robust under a variety of reaction conditions (e.g., basic conditions) yet can be removed selectively under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). fiveable.meorganic-chemistry.org

In the synthesis of Raloxifene metabolites, such as the glucuronide conjugates formed in the body, protecting the hydroxyl groups is essential. For instance, the synthesis of Raloxifene 6-glucuronide requires the selective attachment of a glucuronic acid moiety to the 6-hydroxyl group. To achieve this, the more reactive 4'-hydroxyl group must first be protected. A related intermediate, 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene, is explicitly used for this purpose. medchemexpress.com The synthesis involves coupling the free 6-hydroxyl group with a protected glucuronic acid derivative, followed by deprotection of both the silyl ether and the protecting groups on the sugar. medchemexpress.com

The di-silylated compound, 4,6-di(tert-butyldimethylsilyl) Raloxifene, serves as a fully protected version of Raloxifene, allowing for chemical modifications on other parts of the molecule, such as the benzothiophene ring or the piperidine (B6355638) side chain, without affecting the sensitive hydroxyl groups. After the desired transformations are complete, both TBDMS groups can be cleaved to reveal the final product. nih.gov

Table 2: Properties of TBDMS as a Protecting Group for Raloxifene Synthesis
PropertyDescriptionRelevance to Synthesis
StabilityStable to a wide range of non-acidic and non-fluoride conditions (e.g., organometallic reagents, basic hydrolysis, many oxidants/reductants). ontosight.aiAllows for a broad scope of subsequent chemical reactions on other parts of the Raloxifene scaffold.
IntroductionReadily formed by reacting the hydroxyl groups with TBDMS-Cl in the presence of a base like imidazole (B134444). harvard.eduEfficient and high-yielding protection step.
CleavageSelectively removed with fluoride ion sources (e.g., TBAF) or under acidic conditions. organic-chemistry.orgProvides a mild and efficient deprotection method that often leaves other functional groups intact.

Design and Synthesis of Novel Silylated Raloxifene Analogues for Structure-Activity Relationship (SAR) Exploration in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. researchgate.net For Raloxifene, extensive research has been conducted to explore how modifications to its structure affect its SERM profile. nih.govnih.gov Studies have shown that the substituents on the benzothiophene core, particularly at the C6 position, are critical for ER binding and activity. nih.gov

The synthesis of 4,6-di(tert-butyldimethylsilyl) Raloxifene and related mono-silylated analogues fits directly into this research paradigm. By replacing the hydrogen-bond-donating hydroxyl groups with bulky, lipophilic TBDMS ether groups, medicinal chemists can probe the importance of both steric bulk and electronic properties at these positions. nih.gov

For example, comparing the activity of Raloxifene, 6-methoxy Raloxifene, and a 6-TBDMS Raloxifene analogue in a cell-based assay could yield valuable SAR data. nih.gov Such studies help to build a comprehensive map of the pharmacophore, defining the structural requirements for ER affinity and agonist/antagonist activity. This knowledge is crucial for the rational design of new SERMs with improved tissue selectivity or different pharmacological profiles. researchgate.net The silylated derivatives serve as key chemical probes in this exploratory process.

Exploration of Silylated Prodrug Concepts in Chemical Design and Delivery Systems

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. openmedicinalchemistryjournal.com Prodrug strategies are often employed to improve properties such as solubility, stability, or to achieve targeted drug delivery. Silyl ethers have emerged as a promising class of linkages for creating prodrugs, particularly for compounds containing hydroxyl groups. nih.govnih.gov

The silyl ether bond in a compound like 4,6-di(tert-butyldimethylsilyl) Raloxifene can be designed to be stable at neutral pH but labile under specific physiological conditions, such as the lower pH found in tumor microenvironments or within cellular lysosomes. nih.gov Upon cleavage, the silyl ether would release the active Raloxifene molecule. This offers a potential mechanism for controlled or targeted drug release. kinampark.comresearchgate.net

A key advantage of silyl ether prodrugs is their "tunability." The rate of cleavage of the Si-O bond is highly dependent on the steric bulk and electronic nature of the substituents on the silicon atom. nih.gov For instance, a trimethylsilyl (B98337) (TMS) ether is cleaved much more rapidly than a bulky TBDMS ether, which in turn is more labile than a triisopropylsilyl (TIPS) ether. nih.gov This allows for the design of a series of silylated Raloxifene prodrugs with different release rates, from hours to days. nih.govnih.gov This concept is a significant area of research in the development of advanced drug delivery systems designed to maximize therapeutic efficacy while minimizing side effects. researchgate.net

Computational Chemistry and Theoretical Studies of 4,6 Di Tert Butyldimethylsily Raloxifene

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Steric Hindrance Assessment of TBDMS Groups

The TBDMS groups, attached to the phenolic oxygens at the 6-position of the benzothiophene (B83047) core and the 4'-position of the phenyl group, introduce significant steric bulk. MD simulations would reveal that these groups are not static; the Si-C(tert-butyl) and Si-O bonds allow for considerable rotation. This rotation, however, is significantly constrained by steric clashes, both within the TBDMS group itself and with the aromatic framework of the Raloxifene (B1678788) core.

Conformational Analysis: Simulations would likely show that the TBDMS groups restrict the rotation of the adjacent phenyl rings. The dihedral angle between the benzothiophene core and the 2-phenyl ring, as well as the orientation of the 3-position phenoxy group, would be influenced. The bulky silyl (B83357) groups can induce a conformational change in the molecule to minimize steric strain, which may differ significantly from the lowest-energy conformation of unsubstituted Raloxifene. nih.gov This is analogous to observations in polysilylated carbohydrates, where bulky vicinal silyl groups can force a change in the conformation of the sugar ring to alleviate steric clashes. nih.govresearchgate.net

Steric Hindrance Assessment: The steric hindrance can be quantified using computational methods like calculating the buried volume (%VBur), which measures the percentage of a sphere around the molecule that is occupied by a particular substituent. nih.gov For the TBDMS groups on Raloxifene, this value would be high, indicating a significant shielding of the molecular surface. This shielding can affect intermolecular interactions, solubility, and, most importantly, the ability of the molecule to fit into a biological receptor's binding site. Computational studies on other sterically crowded molecules have demonstrated that such hindrance can hinder the delocalization of π electrons and alter bond rotational barriers. nih.gov

Table 1: Predicted Conformational Effects of TBDMS Groups on Raloxifene

This table is predictive and based on principles of computational chemistry.

Parameter Unmodified Raloxifene 4,6-di(tert-Butyldimethylsilyl) Raloxifene Rationale for Prediction
Rotational Freedom of Phenolic Groups High Restricted Significant steric hindrance from bulky TBDMS groups limits free rotation to avoid van der Waals clashes. researchgate.net
Preferred Dihedral Angles Determined by electronic and minor steric effects Altered to accommodate the spatial demands of TBDMS groups The system will adopt a higher energy conformation to relieve the severe steric strain imposed by the bulky groups. researchgate.net

| Molecular Surface Accessibility | High access to hydroxyl groups | Shielded by TBDMS groups | The large silyl groups effectively block access to the underlying aromatic structure. nih.gov |

Quantum Chemical Calculations of Electronic Properties, Reactivity Sites, and Bond Strengths

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insight into the electronic structure of a molecule. These calculations would be used to determine properties like orbital energies (HOMO/LUMO), electrostatic potential maps, partial atomic charges, and bond dissociation energies for 4,6-di(tert-Butyldimethylsilyl) Raloxifene.

Electronic Properties: The introduction of silyloxy groups (O-TBDMS) in place of hydroxyl groups (-OH) alters the electronic landscape of the Raloxifene molecule. The silicon atom is less electronegative than hydrogen, and the silyl group as a whole is known to be electron-donating. This would lead to an increase in electron density on the oxygen atoms and within the aromatic rings. DFT calculations would likely show a raising of the Highest Occupied Molecular Orbital (HOMO) energy, suggesting the molecule is more susceptible to oxidation compared to native Raloxifene. The Molecular Electrostatic Potential (MEP) map would visualize this, showing more negative potential (red regions) localized around the silyloxy groups.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

This table is predictive and based on established principles.

Property Unmodified Raloxifene 4,6-di(tert-Butyldimethylsilyl) Raloxifene Predicted Effect of Silylation
HOMO Energy Lower Higher Electron-donating silyloxy groups increase electron density, raising the HOMO energy.
LUMO Energy - Marginally affected The effect on the LUMO is generally less pronounced than on the HOMO.
HOMO-LUMO Gap Larger Smaller A smaller gap suggests increased reactivity and potential for electronic transitions at lower energy.
Electrostatic Potential at Oxygen More Positive More Negative The electron-donating nature of the TBDMS group increases the negative charge localization on the oxygen atom.

| Si-O Bond Dissociation Energy | N/A | High, but susceptible to specific reagents | Quantum calculations would confirm the inherent strength of the Si-O bond, consistent with its stability under many chemical conditions. organic-chemistry.org |

In Silico Prediction of Silylation Regioselectivity and Detailed Reaction Mechanisms

Computational chemistry can be used to model chemical reactions, predict their outcomes, and elucidate their mechanisms. For the synthesis of 4,6-di(tert-Butyldimethylsilyl) Raloxifene, in silico studies could predict the regioselectivity of the silylation reaction and detail the step-by-step mechanism.

Silylation Regioselectivity: Raloxifene has two phenolic hydroxyl groups at positions 6 and 4'. While they are chemically similar, their electronic and steric environments are not identical. Quantum chemical calculations could determine the relative acidities of the two phenolic protons. The more acidic proton would be more readily removed by a base, leading to a more nucleophilic phenoxide that would react faster with the silylating agent (e.g., TBDMS-Cl). However, steric accessibility is also a critical factor. nih.gov The 4'-hydroxyl group is generally more sterically accessible than the 6-hydroxyl, which is closer to the benzothiophene core. Computational modeling of the transition states for the silylation at each position would reveal the relative energy barriers. It is likely that the less sterically hindered 4'-position would be silylated faster under kinetic control. Achieving di-silylation would require forcing conditions to overcome the hindrance at the 6-position.

Reaction Mechanisms: The silylation of alcohols and phenols with TBDMS-Cl is often catalyzed by a base like imidazole (B134444). organic-chemistry.org Theoretical modeling can trace the entire reaction pathway, as proposed by Corey and later refined by others. This involves the formation of a highly reactive silylimidazolium intermediate. researchgate.net The calculations would model the energies of reactants, intermediates, transition states, and products. This would confirm the role of the catalyst in lowering the activation energy and explain why the reaction is much slower without it. The model could also explore the role of the solvent, showing how polar aprotic solvents like DMF can stabilize charged intermediates and accelerate the reaction. researchgate.net

Docking Studies of Silylated Raloxifene Analogues with Model Biological Receptors In Silico to Understand Binding Site Modulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor). Docking 4,6-di(tert-Butyldimethylsilyl) Raloxifene into the ligand-binding domain (LBD) of its primary biological target, the estrogen receptor (ER), would provide critical insights into how silylation affects binding affinity and mode.

Binding Site Modulation: The crystal structure of Raloxifene bound to the ERα LBD is well-characterized. mdpi.com It shows that the hydroxyl groups at the 6- and 4'-positions form crucial hydrogen bonds with amino acid residues (like Glu353 and Arg394) and a key water molecule within the binding pocket. The addition of the extremely bulky TBDMS groups would have several profound effects:

Loss of Hydrogen Bonding: The TBDMS groups would replace the hydrogen bond-donating hydroxyls, eliminating these critical, stabilizing interactions.

Steric Clash: The large size of the TBDMS groups would likely lead to severe steric clashes with the amino acid side chains lining the binding pocket. The ERα LBD is flexible, but the volume of the two TBDMS groups may exceed the pocket's capacity to adapt. nih.govmdpi.com

Altered Hydrophobic Interactions: While the TBDMS groups are hydrophobic and could form favorable van der Waals interactions, their bulk would likely displace the entire molecule from its optimal binding pose, preventing the core of the molecule from making its own established hydrophobic contacts. mdpi.com

Docking simulations would almost certainly predict a dramatically lower binding affinity for the di-silylated compound compared to Raloxifene. The docking score, which estimates the free energy of binding, would be significantly less favorable. The predicted binding pose would show the molecule unable to fully enter the pocket or adopting a completely different, less stable orientation to avoid steric clashes, thereby disrupting the specific interactions required for its biological activity. Studies on other Raloxifene analogues have shown that even smaller bulky substituents can decrease potency due to steric factors. mdpi.com

Table 3: Predicted Interaction Changes in the Estrogen Receptor α Binding Pocket

This table is predictive and based on known Raloxifene-ERα interactions and steric principles.

Interacting Residue/Feature Interaction with Raloxifene Predicted Interaction with 4,6-di(tert-Butyldimethylsilyl) Raloxifene Rationale for Prediction
Glu353 / Arg394 Forms key hydrogen bonds with the 4'- and 6-hydroxyl groups. No hydrogen bonds possible. Potential steric repulsion. The hydroxyl protons are replaced by bulky, non-polar silyl groups.
Hydrophobic Pocket (e.g., Leu349, Phe404) Benzothiophene core makes extensive hydrophobic contacts. mdpi.com Disrupted or suboptimal hydrophobic contacts. The molecule is likely pushed out of the optimal position by the TBDMS groups, weakening interactions of the core.
Asp351 Interacts with the piperidine (B6355638) side chain, crucial for antagonist activity. nih.gov Interaction may be weakened or altered. The entire ligand's position is shifted, potentially increasing the distance between the piperidine nitrogen and Asp351.

Future Research Directions and Translational Perspectives in Silylated Organic Compounds

Advancements in Stereoselective Silylation Methodologies for Complex SERM Analogues

The silylation of complex polyphenolic molecules like SERMs, which possess multiple hydroxyl groups with varying steric and electronic environments, presents a significant synthetic challenge. Achieving selective silylation at a specific hydroxyl group without affecting others is crucial for the synthesis of targeted analogues. Recent advancements focus on catalytic enantioselective methods that can differentiate between similar functional groups within the same molecule.

Organocatalysis has emerged as a powerful tool for the desymmetrization of meso-diols and the selective silylation of polyols. oup.comoup.comnih.govresearchgate.net Chiral catalysts, often derived from amino acids, can create a chiral environment that favors the silylation of one specific hydroxyl group over another. nih.govacs.org These catalysts can engage in hydrogen bonding interactions with the substrate, positioning the silylating agent for a highly selective reaction. researchgate.net This approach allows for the conversion of symmetric or near-symmetric diols into enantiomerically enriched, monosilylated products. acs.org For a complex SERM analogue with multiple hydroxyl groups, such methodologies could be adapted to achieve regioselective silylation, providing access to novel derivatives that would be difficult to synthesize using traditional methods.

Key advancements in selective silylation include:

Dual-Catalyst Systems: Combining a chiral catalyst with an achiral co-catalyst can accelerate the reaction and improve efficiency, allowing for lower catalyst loadings. researchgate.net

Regiodivergent Silylation: Using a single catalyst to convert a racemic mixture of diols into two different regioisomeric, enantiomerically enriched products. acs.org

Substrate-Controlled Selectivity: The inherent structural features of the SERM scaffold can be exploited to direct the silylation to a specific site, even without a highly sophisticated catalyst.

These advanced methods move beyond the simple protection of functional groups and enable the precise, three-dimensional construction of complex silylated molecules, paving the way for a new generation of SERM analogues with finely tuned properties.

Exploration of Poly-silylated Derivatives beyond Di-silylation and Their Unique Chemical Properties

While 4,6-di(tert-Butyldimethylsilyl) Raloxifene (B1678788) represents a di-silylated derivative, future research is heading towards the synthesis and characterization of poly-silylated compounds, where three or more silyl (B83357) groups are introduced onto an organic scaffold. The addition of multiple silicon-containing groups can dramatically alter the physicochemical properties of the parent molecule.

The introduction of silyl groups generally increases the lipophilicity of a compound, which can enhance its solubility in nonpolar solvents and potentially improve its ability to cross biological membranes. researchgate.net Furthermore, the presence of multiple bulky silyl groups can confer significant thermal stability to the molecule. thermofisher.com

Polymers containing multiple silyl groups, such as poly(silyl ether)s and poly(silyl ester)s, exhibit unique properties determined by the nature of the Si-O bond. uwaterloo.caacs.org These polymers are often designed to be degradable under specific conditions (e.g., hydrolysis), a property that is highly desirable in biomedical applications. The rate of degradation can be tuned by altering the substituents on the silicon atom; bulkier groups tend to slow down hydrolysis due to steric hindrance. acs.org

Applying this concept to a SERM scaffold, a poly-silylated derivative could be designed as a pro-drug. The silyl groups could be engineered to cleave at different rates in specific physiological environments, leading to a controlled, staggered release of the active SERM molecule.

Table 1: Potential Properties of Poly-silylated SERM Derivatives

PropertyInfluence of Poly-silylationPotential Application
Solubility Increased lipophilicity, enhanced solubility in organic media.Formulation in novel delivery systems.
Stability Increased thermal stability; tunable hydrolytic stability.Pro-drug design with controlled release kinetics. acs.org
Reactivity Silyl groups can act as reactive handles for further functionalization.Attachment to polymers or surfaces.
Conformation Bulky silyl groups can lock the molecule into a specific 3D shape.Fine-tuning of receptor binding affinity.

Integration of Silylated SERM Scaffolds into Advanced Materials Science Applications (e.g., bioinks)

The functional groups introduced during silylation can serve as chemical handles to integrate bioactive molecules like SERMs into larger material constructs. Silyl-modified polymers are widely used in adhesives and sealants due to their ability to cure and crosslink, often through hydrolysis and condensation of terminal silyl groups. wikipedia.orgdakenchem.comspecialchem.com This same chemistry can be harnessed for biomedical applications.

A particularly exciting area is the development of "bioinks" for 3D bioprinting. Bioinks are materials that encapsulate living cells and can be printed to create tissue-like structures. youtube.com These materials must be biocompatible and have tunable mechanical properties. The sol-gel process, which involves the hydrolysis and condensation of silylated precursors to form a stable network, has emerged as a promising, cell-compatible crosslinking chemistry for creating bioinks. nih.govnih.govresearchgate.net

A silylated SERM, such as a derivative of Raloxifene, could be incorporated into a bioink formulation in several ways:

As a functional additive: The silylated SERM could be mixed with other silylated biopolymers (like gelatin or hyaluronic acid) before printing. During the sol-gel curing process, the SERM would become covalently integrated into the hydrogel network. nih.gov

As a core component: Bis-silylated molecules can themselves polymerize to form the primary network of the hydrogel.

By embedding a silylated SERM into a bioink, it would be possible to create 3D-printed scaffolds that not only provide structural support for cells but also deliver the therapeutic agent locally. This could be particularly relevant for applications in bone tissue engineering, given Raloxifene's role in osteoporosis treatment. The covalent linkage would ensure that the drug is released slowly as the scaffold degrades, providing sustained local activity. The incorporation of silicon-based materials and polymers can enhance mechanical properties and allow for controlled drug release. nih.govnih.gov

Emerging Roles of Silicon in Chemical Biology and Targeted Molecular Design Beyond Estrogen Receptor Modulation

The role of silicon in medicinal chemistry extends far beyond its use in silyl protecting groups. The "carbon-silicon switch," or sila-substitution, is a powerful strategy in drug design where a carbon atom in a drug's core structure is replaced by a silicon atom. nih.govenamine.nettandfonline.com This seemingly subtle change can lead to profound improvements in a molecule's pharmacological profile.

Because silicon has a larger atomic radius than carbon, Si-C bonds are longer than C-C bonds. researchgate.netenamine.net This alters the geometry and spatial arrangement of the molecule, which can lead to improved potency or a modified selectivity profile for its biological target. researchgate.neteurekaselect.com Furthermore, replacing carbon with silicon often increases a compound's lipophilicity and metabolic stability, enhancing its bioavailability and pharmacokinetic properties. nih.govtandfonline.comresearchgate.net This strategy has been successfully applied to develop novel anticancer agents and other therapeutics. nih.govnih.gov

In the context of SERMs, a sila-substituted Raloxifene analogue (where a core carbon atom is replaced by silicon) could exhibit a completely different biological activity profile. It might interact with other nuclear receptors or signaling pathways, moving its therapeutic application beyond estrogen receptor modulation.

Another emerging area is the unique properties of silanols (R3Si-OH), the silicon analogues of alcohols. Silanols are more acidic than their carbon counterparts and can act as potent hydrogen bond donors. acs.org This allows them to form strong and unique interactions with biological targets, making them attractive functional groups for inhibitor design. acs.orgnih.gov The development of molecules like silanediols (R2Si(OH)2), which are stable silicon-based mimics of unstable hydrated carbonyl groups, provides medicinal chemists with entirely new tools for designing molecules that can interact with biological systems in novel ways. acs.org These strategies highlight how organosilicon chemistry is providing a rich source of chemical diversity for the design of next-generation therapeutic agents. researchgate.netmdpi.comwikipedia.org

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity and stability of 4,6-di(tert-Butyldimethylsilyl) Raloxifene in experimental settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with stringent resolution parameters is critical. For example, ensure a resolution ≥2.0 between the compound and related impurities (e.g., raloxifene-related compound C) using a mobile phase of acetonitrile and EDTA buffer (40:60 v/v). Maintain a tailing factor ≤2.0 and relative standard deviation (RSD) ≤0.7% for reproducibility . Stability assessments should include long-term storage at -20°C, with periodic reanalysis to confirm structural integrity over ≥4 years .

Q. How does the selective estrogen receptor modulation (SERM) activity of 4,6-di(tert-Butyldimethylsilyl) Raloxifene compare to other SERMs like tamoxifen?

  • Methodological Answer : Pharmacological profiling should focus on tissue-specific estrogen receptor (ER) agonism/antagonism. In clinical trials, raloxifene analogs reduce ER-positive breast cancer risk by ~90% (vs. 49% for tamoxifen) but lack efficacy against ER-negative tumors. Unlike tamoxifen, raloxifene does not increase endometrial cancer risk but shares thromboembolic risks (RR = 3.1 vs. placebo). Use transvaginal ultrasonography and ER subtype-specific assays to differentiate mechanisms .

Q. What strategies improve the solubility and bioavailability of 4,6-di(tert-Butyldimethylsilyl) Raloxifene in preclinical formulations?

  • Methodological Answer : Co-formulation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) enhances aqueous solubility via inclusion complexation. Adjust pH to 6–7 to leverage ionization properties, and use polysorbate 80 as a surfactant to improve dissolution kinetics. Validate bioavailability through pharmacokinetic studies comparing plasma concentration-time curves with and without solubilizers .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro solubility data and in vivo bioavailability observed with 4,6-di(tert-Butyldimethylsilyl) Raloxifene?

  • Methodological Answer : Conduct biorelevant solubility testing using media simulating gastrointestinal fluids (e.g., FaSSIF/FeSSIF). Address distribution challenges by evaluating mechanical loading in animal models; for example, lumbar vs. tail intervertebral disc (IVD) studies in mice revealed inhomogeneous drug distribution due to hydration differences. Incorporate MRI or fluorescent tracers to monitor tissue-specific uptake .

Q. What methodological considerations are critical when designing longitudinal studies to evaluate renal protective effects in postmenopausal women?

  • Methodological Answer : Stratify cohorts by baseline glomerular filtration rate (GFR) and estrogen receptor status. Use repeated-measures ANOVA to track GFR decline over ≥3 years. Control for confounders like age and comorbidities. Preliminary data suggest raloxifene slows GFR decline in women (RR = 0.8 for renal events), but avoid extrapolating to males due to ER-mediated side effects .

Q. How should researchers optimize chromatographic conditions to resolve 4,6-di(tert-Butyldimethylsilyl) Raloxifene from synthetic impurities?

  • Methodological Answer : Employ a C18 column with a gradient elution of acetonitrile and phosphate buffer (pH 3.0). Set column temperature to 25°C and flow rate to 1.0 mL/min. For degradation products, use forced degradation studies (acid/base/oxidative stress) to identify critical impurities. Validate methods per ICH guidelines, ensuring resolution ≥2.0 and RSD ≤0.7% .

Q. How can preclinical models address conflicting data on thromboembolic risks versus therapeutic benefits?

  • Methodological Answer : Use transgenic mice expressing human ERα/ERβ to isolate thromboembolic pathways. Compare venous thrombosis incidence (e.g., tail vein occlusion) in raloxifene-treated vs. control groups. Balance risk-benefit ratios by correlating anti-osteoporotic (e.g., bone density) and oncological (e.g., tumor incidence) outcomes in the same model .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.